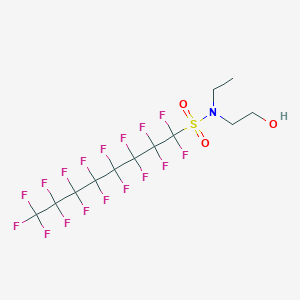

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide

Overview

Description

Chemical Identity and Properties The compound N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide (CAS: 1691-99-2), also known as N-EtFOSE, is a perfluoroalkyl sulfonamide derivative with the molecular formula C₁₂H₁₀F₁₇NO₃S and a molecular weight of 557.224 g/mol . It features a perfluorinated carbon chain (C8) with sulfonamide and hydroxyethyl functional groups, contributing to its dual hydrophobic and hydrophilic properties. Key physical characteristics include a density of 1.7 g/cm³, a melting point of 55–65°C, and a low vapor pressure of 0.000116 mmHg at 25°C, which reduces atmospheric volatility .

Its hydroxyethyl group enhances water solubility compared to non-hydroxylated analogs, making it suitable for formulations requiring balanced surface activity .

Mechanism of Action

Target of Action

N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide, also known as N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide, is a perfluorinated alkyl sulfonamide It is known that perfluorinated alkyl sulfonamides are generally used in a variety of consumer products for surface protection .

Pharmacokinetics

It is known that the compound has a melting point of 55-65°c and a boiling point of 115-120°c . It is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol . These properties could influence its bioavailability.

Biochemical Analysis

Biochemical Properties

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical processes . The nature of these interactions often involves binding to active sites or altering the conformation of enzymes, thereby affecting their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of genes involved in detoxification processes or metabolic regulation, leading to changes in cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, with minimal degradation over extended periods . Long-term exposure may lead to cumulative effects on cellular function, including potential toxicity or disruption of metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions . Higher doses can lead to toxic or adverse effects, including liver damage, endocrine disruption, and other systemic effects . Threshold effects have been observed, indicating that there is a specific dosage range where the compound’s impact becomes significantly pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can affect the balance of metabolic processes, potentially leading to alterations in energy production, detoxification, and other critical cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall impact on cellular processes .

Biological Activity

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide is a fluorinated compound known for its unique chemical properties and potential biological applications. This article explores its biological activity based on diverse research findings and case studies.

- Empirical Formula : C₁₂H₁₀O₃N₁S₁F₁₇

- Molecular Weight : 571.25 g/mol

- CAS Number : 1691-99-2

- SMILES Notation : FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)S(=O)N(CCO)CC

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological membranes and its potential as an antimicrobial agent. Research indicates that the fluorinated nature of the compound enhances its stability and bioavailability.

Antimicrobial Properties

Studies have demonstrated that N-ethyl-1,1,2,2,...heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide exhibits significant antimicrobial activity against various pathogens. A notable study by PubChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive | High |

| Gram-negative | Moderate |

The mechanism through which this compound exerts its antimicrobial effects involves disruption of the bacterial cell membrane integrity. The presence of fluorinated groups enhances lipophilicity, allowing better penetration into lipid membranes.

Toxicological Profile

Despite its beneficial properties, the compound also presents certain toxicological concerns. According to the European Chemicals Agency (ECHA), it is classified as having acute toxicity (oral and inhalation), carcinogenic potential (Category 2), and reproductive toxicity (Category 1B) .

| Toxicity Type | Classification |

|---|---|

| Acute Toxicity | Category 4 |

| Carcinogenicity | Category 2 |

| Reproductive Toxicity | Category 1B |

Case Study 1: Antimicrobial Efficacy

A recent study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of N-ethyl-1,...heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide against Staphylococcus aureus and Escherichia coli. The study found that the compound significantly inhibited growth at concentrations as low as 0.5 mg/mL.

Case Study 2: Environmental Impact

Research published in environmental chemistry journals has raised concerns about the persistence of fluorinated compounds in ecosystems. A study indicated that N-ethyl-1,...heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide could accumulate in aquatic environments due to its low biodegradability .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide in laboratory settings?

- Answer : Fluorous-phase synthesis is commonly employed, leveraging the compound’s perfluorinated chain for separation efficiency. Key steps include:

- Step 1 : React perfluorooctanesulfonyl fluoride with ethylamine under anhydrous conditions to form the sulfonamide backbone.

- Step 2 : Introduce the 2-hydroxyethyl group via nucleophilic substitution, using ethylene oxide or glycol derivatives.

- Validation : Monitor reaction progress via <sup>19</sup>F NMR to confirm fluorinated chain integrity and LC-MS for intermediate purity .

Q. How can structural inconsistencies in synthesized batches be resolved?

- Answer : Use a combination of:

- <sup>19</sup>F/<sup>1</sup>H NMR : To verify perfluorinated chain continuity and hydroxyethyl group positioning.

- FTIR : Detect residual hydroxyl groups (broad peak ~3400 cm⁻¹) or unreacted sulfonyl fluorides (~1370 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 614.9 (theoretical) .

Q. What in vitro assays are suitable for preliminary toxicity screening?

- Answer : Prioritize assays sensitive to sulfonamide bioactivity:

- HepG2 cell viability : Assess mitochondrial dysfunction via MTT assay (IC₅₀ typically >100 µM for acute toxicity).

- Membrane disruption : Measure lactate dehydrogenase (LDH) leakage in primary hepatocytes.

- Metabolic stability : Use liver microsomes to evaluate oxidative degradation pathways .

Advanced Research Questions

Q. How does the compound’s environmental persistence correlate with its perfluorinated chain length?

- Answer : The heptadecafluoro chain confers extreme stability. Key findings:

- Half-life in water : >5 years under ambient conditions due to C-F bond strength.

- Degradation pathways : Limited to advanced oxidation processes (e.g., UV/H₂O₂), generating shorter-chain perfluoroalkyl acids (PFAAs) .

- Data contradiction : Some studies report faster degradation in saline environments (e.g., hydroxyl radical scavenging), requiring pH-controlled experiments .

Q. What analytical techniques resolve co-elution issues in environmental samples containing degradation byproducts?

- Answer : Optimize LC-MS/MS with:

- Column : C18 with 2.1 µm particle size and 95:5 acetonitrile/water (0.1% ammonium acetate).

- MRM transitions : Monitor m/z 614.9 → 369.0 (parent compound) and m/z 413.0 → 169.0 (PFAA byproducts).

- Challenges : Matrix effects in soil extracts necessitate solid-phase extraction (SPE) with WAX cartridges .

Q. How can molecular dynamics (MD) simulations predict interactions with transmembrane proteins?

- Answer :

- Force fields : Use CHARMM36 with modified parameters for perfluorinated carbons.

- Simulation setup : Embed the compound in a lipid bilayer (e.g., POPC) and analyze free energy profiles for membrane penetration.

- Key insight : The hydroxyethyl group enhances hydrogen bonding with phospholipid headgroups, reducing diffusion rates .

Q. Methodological Recommendations

- Contradiction management : Replicate studies under standardized OECD guidelines (e.g., Test No. 307 for soil degradation) to resolve discrepancies in environmental half-lives .

- Advanced modeling : Combine density functional theory (DFT) with MD simulations to predict reaction pathways for hydroxyl radical attacks on the perfluorinated chain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

A. N-Ethylperfluorooctane-1-sulfonamide (N-EtFOSA)

- CAS : 4151-50-2

- Formula: C₁₀H₆F₁₇NO₂S

- Molecular Weight : 527.189 g/mol

- Key Differences : Lacks the hydroxyethyl group, resulting in higher hydrophobicity.

- Applications : Used as the active ingredient in ant baits (e.g., Sulfluramid), where it degrades to perfluorooctane sulfonate (PFOS) , a persistent environmental pollutant .

B. 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulphonamide

- CAS : 814-98-2

- Formula: C₈H₇F₁₁NO₃S

- Molecular Weight : 464.2 g/mol (estimated)

C. 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(phenylmethyl)-

- CAS : 50598-29-3

- Formula: C₁₅H₈F₁₇NO₂S

- Key Differences : Phenylmethyl group increases hydrophobicity and alters biological interaction pathways .

Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound | CAS | Chain Length | Functional Groups | Molecular Weight (g/mol) | Key Applications | Environmental Impact |

|---|---|---|---|---|---|---|

| N-EtFOSE | 1691-99-2 | C8 | -SO₂N(Et)(CH₂CH₂OH) | 557.224 | Surfactants, pesticide precursors | PFOS precursor; moderate mobility |

| N-EtFOSA | 4151-50-2 | C8 | -SO₂N(Et)₂ | 527.189 | Ant baits (Sulfluramid) | Direct PFOS precursor; high persistence |

| C5-hydroxyethyl analog | 814-98-2 | C5 | -SO₂N(Me)(CH₂CH₂OH) | ~464.2 | Industrial surfactants | Lower bioaccumulation potential |

| Phenylmethyl derivative | 50598-29-3 | C8 | -SO₂N(CH₂Ph) | ~621.3 | Specialty coatings | High hydrophobicity; unknown degradation |

Table 2: Physicochemical Properties

| Compound | Density (g/cm³) | Melting Point (°C) | Vapor Pressure (mmHg) | Water Solubility |

|---|---|---|---|---|

| N-EtFOSE | 1.7 | 55–65 | 0.000116 | Moderate (hydrophilic) |

| N-EtFOSA | 1.8 (estimated) | 80–85 | 0.000098 | Low (hydrophobic) |

| C5-hydroxyethyl analog | 1.6 (estimated) | 40–50 | 0.0012 | High |

Environmental and Toxicological Profiles

- N-EtFOSE : Metabolizes to PFOS via oxidation of the hydroxyethyl group, contributing to long-term environmental persistence . Its moderate water solubility increases mobility in aquatic systems compared to N-EtFOSA .

- Widely regulated under the Stockholm Convention due to its role in PFOS contamination .

- Shorter-chain analogs (e.g., C5) : Exhibit reduced bioaccumulation and shorter half-lives in biological systems, aligning with industry shifts toward "safer" PFAS alternatives .

Regulatory Status

- N-EtFOSE and N-EtFOSA are classified as PFOS precursors under the U.S. EPA’s Significant New Use Rules (SNURs), requiring notification for manufacturing or import .

- The EU’s REACH regulation restricts PFOS-related compounds, including N-EtFOSE, in consumer products .

Preparation Methods

Industrial and Laboratory Synthesis Pathways

Core Synthesis from Perfluorooctanesulfonyl Fluoride

The foundational synthesis of PFOS derivatives begins with perfluorooctanesulfonyl fluoride (PFOSF, 1 ), a key intermediate produced via electrochemical fluorination (ECF) of octanesulfonyl chloride . PFOSF reacts with primary or secondary amines to form sulfonamides, with subsequent alkylation introducing functional groups like hydroxyethyl chains. For N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (9b ), the synthesis involves two stages:

-

Formation of N-Ethyl Perfluorooctanesulfonamide (4b ) :

PFOSF (1 ) reacts with ethylamine (3b ) in diethyl ether or dioxane, forming an ammonium salt complex that decomposes thermally or via acid treatment to yield 4b . Triethylamine or pyridine as external bases improves yields (up to 67%) by mitigating side reactions . -

Hydroxyethylation via Alkylation :

4b undergoes alkylation with bromoethanol (2-bromoethanol) in acetone using potassium carbonate and sodium iodide, yielding 9b in 90–99% efficiency after distillation . Commercial bromoethanol often contains impurities requiring pre-distillation to avoid byproducts .

Acetate Intermediate Route

To circumvent bromoethanol’s instability, 4b is alkylated with 2-bromoethyl acetate, forming the protected intermediate 10b (Scheme 2) . Basic hydrolysis (aqueous KOH) cleaves the acetate group, producing 9b in 93% yield . While this two-step approach avoids handling pure bromoethanol, the additional hydrolysis step introduces complexity, making it less favorable for large-scale synthesis.

Reaction Optimization and Challenges

Solvent and Base Selection

-

Solvents : Diethyl ether and acetone are optimal for mono- and dialkylation, respectively. Dichloromethane induces side reactions, while pyridine complicates purification .

-

Bases : Potassium carbonate with catalytic NaI enhances nucleophilic displacement in alkylation. Stronger bases (e.g., NaH) risk sulfonamide degradation .

Impurity Management

PFOSF synthesized via ECF contains ~5% branched isomers, necessitating chromatography or recrystallization for analytical-grade 9b . Branched isomers exhibit distinct chromatographic retention times and NMR shifts, complicating purification .

Structural and Analytical Characterization

Spectroscopic Data

-

19F NMR : The perfluorooctyl chain shows resonances at −81.3 (CF3), −113.5 (CF2), −122.4 (CF2), −123.8 (CF2), and −126.7 ppm (CF2) .

-

1H NMR : Ethyl groups resonate at δ 1.2 (t, CH3) and δ 3.4 (q, CH2), while hydroxyethyl protons appear at δ 3.7 (m, CH2OH) and δ 4.9 (bs, OH) .

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 55–65°C |

| Boiling Point | 115–120°C |

| Density | 1.71 g/cm³ |

| Solubility | Chloroform, DMSO, Methanol |

Environmental and Regulatory Considerations

Byproduct Formation

Alkylation with bromoethanol generates trace ethyl vinyl ether via elimination, detectable via GC-MS . Hydrolysis conditions exceeding 60°C degrade the perfluorooctyl chain, releasing HF and sulfonic acids .

Analytical Standard Production

Reproducible synthesis of 9b requires PFOSF with >95% linear isomer content. IEC (ion-exchange chromatography) or SFC (supercritical fluid chromatography) achieves isomer separation, though at high cost .

Properties

IUPAC Name |

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F17NO3S/c1-2-30(3-4-31)34(32,33)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h31H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFHNYZNTFSKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2N(C2H5)CH2CH2OH, C12H10F17NO3S | |

| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027426 | |

| Record name | N-Ethyl-N-(2-hydroxyethyl)perfluorooctane sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691-99-2 | |

| Record name | N-Ethylperfluorooctanesulfonamidoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorad FC 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-N-(2-hydroxyethyl)perfluorooctane sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylheptadecafluoro-N-(2-hydroxyethyl)octanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.